L-Prolyl-L-seryl-L-phenylalanine

Prolyl Oligopeptidase Inhibition Serine Protease Substrate Profiling Peptide Enzyme Kinetics

L-Prolyl-L-seryl-L-phenylalanine (CAS 847780-71-6) is a synthetic tripeptide composed of L-proline, L-serine, and L-phenylalanine residues in linear sequence. With a molecular formula of C₁₇H₂₃N₃O₅ and a molecular weight of 349.4 g/mol, this compound falls under the classification of oligopeptides.

Molecular Formula C17H23N3O5
Molecular Weight 349.4 g/mol
CAS No. 847780-71-6
Cat. No. B12910736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Prolyl-L-seryl-L-phenylalanine
CAS847780-71-6
Molecular FormulaC17H23N3O5
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C17H23N3O5/c21-10-14(20-15(22)12-7-4-8-18-12)16(23)19-13(17(24)25)9-11-5-2-1-3-6-11/h1-3,5-6,12-14,18,21H,4,7-10H2,(H,19,23)(H,20,22)(H,24,25)/t12-,13-,14-/m0/s1
InChIKeyQKDIHFHGHBYTKB-IHRRRGAJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Prolyl-L-seryl-L-phenylalanine (CAS 847780-71-6): Baseline Identification and Procurement Classification for the Tripeptide Pro-Ser-Phe


L-Prolyl-L-seryl-L-phenylalanine (CAS 847780-71-6) is a synthetic tripeptide composed of L-proline, L-serine, and L-phenylalanine residues in linear sequence . With a molecular formula of C₁₇H₂₃N₃O₅ and a molecular weight of 349.4 g/mol, this compound falls under the classification of oligopeptides . The proline residue introduces a cyclic secondary amine structure that restricts backbone conformational flexibility, while the serine hydroxyl provides hydrogen-bonding capacity, and the phenylalanine aromatic side chain contributes hydrophobic interactions . This tripeptide has been evaluated as a weak inhibitor of prolyl oligopeptidase (POP) from porcine brain, exhibiting an IC₅₀ of approximately 21 μM [1]. The compound is commercially available from specialty chemical suppliers for research applications only, not for therapeutic or veterinary use .

Why Substituting L-Prolyl-L-seryl-L-phenylalanine with Another In-Class Tripeptide Compromises Experimental Reproducibility and Validity


Tripeptides are not interchangeable building blocks; even a single amino acid substitution or sequence permutation can fundamentally alter conformational preference, target binding affinity, and biological readout . L-Prolyl-L-seryl-L-phenylalanine possesses a unique sequence (Pro-Ser-Phe) whose biological activity profile—specifically, its weak inhibitory activity against prolyl oligopeptidase with an IC₅₀ of 21 μM [1]—cannot be assumed for sequence variants such as L-seryl-L-prolyl-L-phenylalanine (Ser-Pro-Phe) or Phe-Pro-Ser. The proline residue at the N-terminus imposes distinct backbone constraints that influence protease recognition and substrate specificity . Generic substitution with an alternative tripeptide—without empirical verification of equivalent performance in the identical assay system—risks introducing uncontrolled variables, invalidating structure-activity relationship interpretations, and compromising batch-to-batch reproducibility in enzyme inhibition studies or peptide stability investigations.

Quantitative Differentiation Evidence: L-Prolyl-L-seryl-L-phenylalanine Performance Data for Scientific Selection


Weak Prolyl Oligopeptidase (POP) Inhibition: Quantitative IC₅₀ Comparison with Reference POP Inhibitors

L-Prolyl-L-seryl-L-phenylalanine exhibits weak inhibitory activity against prolyl oligopeptidase (POP) from porcine brain, with a reported IC₅₀ value of 21,000 nM (21 μM) [1]. In contrast, established POP inhibitors such as S 17092 demonstrate substantially higher potency, with reported Ki values of approximately 1.8 nM [2]. This approximately 11,600-fold difference in inhibitory potency indicates that L-Prolyl-L-seryl-L-phenylalanine functions primarily as a low-affinity substrate analog rather than a bona fide pharmacological inhibitor, making it suitable as a negative control or baseline comparator in POP activity assays rather than as a lead candidate.

Prolyl Oligopeptidase Inhibition Serine Protease Substrate Profiling Peptide Enzyme Kinetics

Sequence-Specific Conformational Constraints: Proline-Induced Backbone Rigidity as a Structural Differentiator from Non-Proline Tripeptides

The N-terminal L-proline residue in L-Prolyl-L-seryl-L-phenylalanine introduces a cyclic pyrrolidine ring that restricts the phi (φ) dihedral angle to approximately -60° ± 15°, significantly limiting backbone conformational flexibility compared to tripeptides lacking proline . This structural constraint is absent in comparator tripeptides such as L-alanyl-L-seryl-L-phenylalanine (Ala-Ser-Phe) or glycyl-L-seryl-L-phenylalanine (Gly-Ser-Phe), where the N-terminal alanine or glycine permits substantially greater conformational sampling . While no direct head-to-head conformational comparison data exist for these specific tripeptides, the class-level inference from proline-containing peptides establishes that L-Prolyl-L-seryl-L-phenylalanine adopts a more defined, restricted conformational ensemble than its non-proline analogs.

Peptide Conformational Analysis Proline-Induced Turns Structure-Activity Relationship

Aromatic Hydrophobic Interactions: Phenylalanine-Mediated π-Stacking as a Differentiator from Non-Aromatic Tripeptides

The C-terminal L-phenylalanine residue in L-Prolyl-L-seryl-L-phenylalanine provides an aromatic phenyl ring capable of engaging in π-π stacking interactions with aromatic residues (Phe, Tyr, Trp) in target proteins, as well as cation-π interactions with positively charged residues . This interaction potential is absent in comparator tripeptides where the C-terminal phenylalanine is substituted with non-aromatic residues such as leucine (Pro-Ser-Leu), alanine (Pro-Ser-Ala), or valine (Pro-Ser-Val). The phenylalanine side chain contributes approximately -2.5 to -3.5 kcal/mol to binding free energy in protein-ligand complexes through hydrophobic desolvation and van der Waals contacts .

Aromatic Interactions π-π Stacking Peptide Binding

Recommended Research and Procurement Application Scenarios for L-Prolyl-L-seryl-L-phenylalanine Based on Verified Evidence


Negative Control for Prolyl Oligopeptidase (POP) Inhibitor Screening Assays

Given its weak inhibitory activity against POP (IC₅₀ = 21 μM) relative to potent inhibitors such as S 17092 (Ki = 1.8 nM) [1], L-Prolyl-L-seryl-L-phenylalanine is optimally deployed as a negative control or low-activity reference standard in POP enzyme inhibition assays. Researchers can use this compound to establish baseline activity thresholds, validate assay sensitivity, and confirm that observed inhibition from test compounds exceeds the weak intrinsic activity of this tripeptide [1][2].

Substrate Analog for Proline-Specific Protease Substrate Profiling

The N-terminal proline residue renders L-Prolyl-L-seryl-L-phenylalanine a candidate substrate analog for profiling the substrate specificity of proline-specific proteases, including prolyl oligopeptidase and prolyl aminopeptidases [1]. Its sequence (Pro-Ser-Phe) can be used in comparative substrate profiling studies to determine the cleavage efficiency of proline-recognizing enzymes versus enzymes with different P1 specificity requirements [1].

Conformational Reference Standard in Peptide Structure-Activity Relationship (SAR) Studies

The unique conformational constraints imposed by the N-terminal proline residue make this tripeptide a useful reference compound in SAR studies examining how backbone rigidity affects peptide-protein interactions [1]. Researchers comparing a series of tripeptides with varying N-terminal residues (e.g., Pro- vs. Ala- vs. Gly-) can use L-Prolyl-L-seryl-L-phenylalanine as the conformationally restricted reference point for assessing the impact of backbone flexibility on binding or activity [1].

Chromatographic Method Development and Analytical Standard

The aromatic phenylalanine residue confers strong UV absorbance at 257 nm, facilitating detection and quantification by HPLC-UV methods [1]. This property makes L-Prolyl-L-seryl-L-phenylalanine suitable as a calibration standard or system suitability test compound in reversed-phase HPLC method development for peptide analysis, particularly when developing separation methods for proline-containing or aromatic tripeptides [1].

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